molecular formula C19H14BrCl B14597111 1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene CAS No. 59346-13-3

1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene

Cat. No.: B14597111
CAS No.: 59346-13-3
M. Wt: 357.7 g/mol
InChI Key: FOAFRRBRTHRVBN-UHFFFAOYSA-N
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Description

1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a chlorine atom, and a methylene group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene typically involves the reaction of 2-bromobenzaldehyde with chlorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions or amines.

    Electrophilic Aromatic Substitution Reactions: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of phenols or amines.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2-Chlorophenyl)(chloro)methylene]dibenzene
  • 1,1’-[(2-Bromophenyl)(fluoro)methylene]dibenzene
  • 1,1’-[(2-Bromophenyl)(methyl)methylene]dibenzene

Uniqueness

1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This combination of substituents allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Properties

CAS No.

59346-13-3

Molecular Formula

C19H14BrCl

Molecular Weight

357.7 g/mol

IUPAC Name

1-bromo-2-[chloro(diphenyl)methyl]benzene

InChI

InChI=1S/C19H14BrCl/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

FOAFRRBRTHRVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)Cl

Origin of Product

United States

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